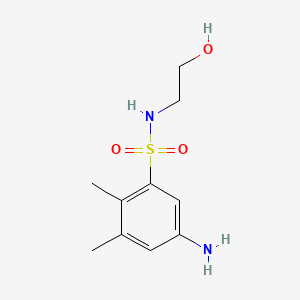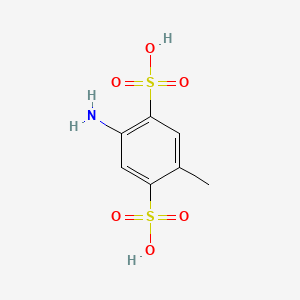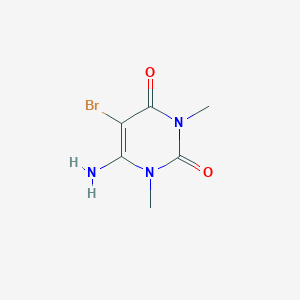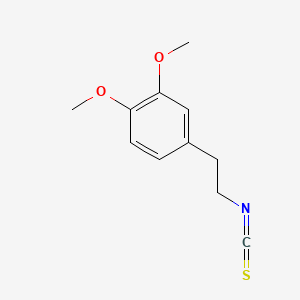
3,4-二甲氧基苯乙基异硫氰酸酯
描述
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions starting from basic organic molecules. For example, the synthesis of 3,4-dimethoxythiophene, a structurally related compound, has been demonstrated through the reaction of 3,4-dibromothiophene with sodium methoxide, followed by a reaction with glycol to yield 3,4-ethylenedioxythiophene (EDOT), achieving a total yield of up to 45% (Liu Yi-liu, 2009). This process illustrates the complex nature of synthesizing such compounds, highlighting the importance of precise conditions and reactants.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,4-dimethoxyphenethyl isothiocyanate showcases a variety of bonding patterns and geometries. For instance, compounds with dimethoxyphenyl groups exhibit specific electronic and spatial configurations that influence their reactivity and physical properties. Structural analyses, such as X-ray crystallography, provide detailed insights into the molecular geometry, confirming the positions and orientations of atoms within the molecule, as seen in studies of similar compounds (B. Shinkre et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving 3,4-dimethoxyphenethyl isothiocyanate and its analogues can vary widely, encompassing a range of substitution reactions, polymerizations, and electrochemical processes. These reactions often lead to the formation of new compounds with distinct properties and potential applications. For example, the electrochemical and optical properties of poly(3-methylthiophenes) synthesized from dimethyl bithiophene demonstrate the influence of substituents on the material's conductivity and photophysical behavior (C. Arbizzani et al., 1992).
科学研究应用
1. Chromatographic Analysis
A study by Narasimhachari, Plaut, and Leiner (1972) detailed a method for the separation and quantitative determination of 3,4-dimethoxyphenethylamine as the isothiocyanate derivative. This method proved sensitive for qualitative identification and quantitative determination using thin-layer chromatography, highlighting its utility in analytical chemistry (Narasimhachari, Plaut, & Leiner, 1972).
2. Conductive and Magnetic Properties
Research conducted by Zotti, Zecchin, Schiavon, and Groenendaal (2000) explored the conductive and magnetic properties of poly(3,4-dimethoxythiophene). The study found unique solvatoconductive properties in these materials, indicating potential applications in the development of novel conductive polymers (Zotti et al., 2000).
3. Organic Semiconductor Applications
A 2011 study by Kashiki, Kohara, Osaka, Miyazaki, and Takimiya synthesized and characterized benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers, including dimers and hexamers, for potential use as organic semiconductors. This work highlights the applicability of 3,4-dimethoxyphenethyl isothiocyanate derivatives in the field of organic electronics (Kashiki et al., 2011).
4. Spectroscopic and Electrochemical Properties
A study by Arıcan, Arıcı, Uğur, Erdoğmuş, and Koca (2013) examined metallophthalocyanine complexes substituted with 3,4-(dimethoxyphenylthio) moieties. The study revealed significant insights into the spectroscopic and electrochemical properties of these complexes, suggesting their utility in various applications, including catalysis and sensing technologies (Arıcan et al., 2013).
5. Antimicrobial Activity
Wujec, Stefanska, Siwek, and Tatarczak (2009) investigated the synthesis of new derivatives of thiosemicarbazides and 1,2,4-triazoline-5-thione, starting with the hydrazide of 3,4-dimethoxyphenylacetic acid. This research demonstrated the potential antimicrobial activity of these compounds, opening avenues for their use in medical research (Wujec et al., 2009).
安全和危害
3,4-Dimethoxyphenethyl isothiocyanate is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
属性
IUPAC Name |
4-(2-isothiocyanatoethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-13-10-4-3-9(5-6-12-8-15)7-11(10)14-2/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYFLDWHIVKQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176106 | |
| Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxyphenethyl isothiocyanate | |
CAS RN |
21714-25-0 | |
| Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021714250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxyphenethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21714-25-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)


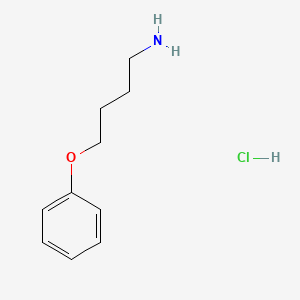

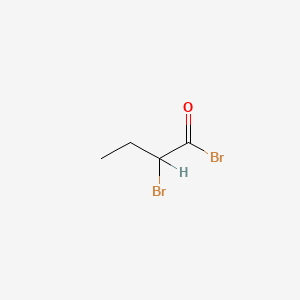
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)
